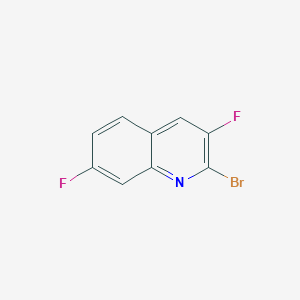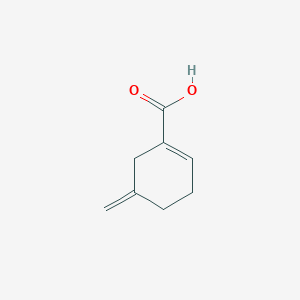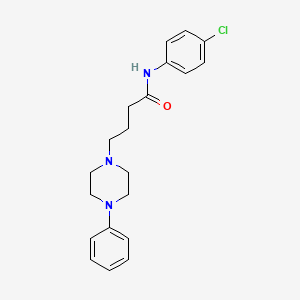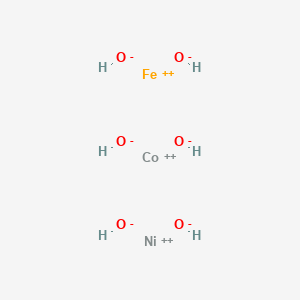
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- is a heterocyclic compound that belongs to the class of 2H-pyran-2-ones. These compounds are known for their diverse biological and pharmacological activities, making them of significant interest in various fields of scientific research .
Métodos De Preparación
The synthesis of 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of suitable precursors under specific reaction conditions. For example, the dicobaltoctacarbonyl complex can be used to ensure intramolecular carbonylation of cis-epoxyalkynes, which are then transformed into the desired 2H-pyran-2-one derivative under heating in benzene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation.
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including other heterocycles.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it useful in biological studies.
Medicine: Due to its pharmacological activities, it is studied for potential therapeutic applications, including as an anticancer agent.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- can be compared with other similar compounds such as:
2H-Pyran-2-one, 5,6-dihydro-: This compound shares a similar core structure but lacks the benzoyl and phenyl substituents.
2H-Pyran-2-one, 3-ethyl-5,6-dihydro-: This compound has an ethyl group instead of the benzoyl and phenyl groups.
4H-Pyran-4-one, 2-ethyl-2,3-dihydro-: This compound has a different substitution pattern and hydrogenation state. The uniqueness of 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
870002-29-2 |
|---|---|
Fórmula molecular |
C18H14O3 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
4-benzoyl-5-phenyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C18H14O3/c19-17(14-9-5-2-6-10-14)15-11-12-21-18(20)16(15)13-7-3-1-4-8-13/h1-10H,11-12H2 |
Clave InChI |
CZTYUGALTKXXJY-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C(=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)


![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)


![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)


![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)

